Cas no 2138082-37-6 (N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide)

N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a structurally unique sulfonamide derivative featuring a spirocyclic azaspirooctane core and a nitro-substituted aromatic ring. Its hybrid architecture offers potential for selective binding interactions, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring rigid, sterically defined scaffolds. The thiophene moiety further enhances its versatility in drug design.
N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide structure
2138082-37-6 structure
Product name:N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
CAS No:2138082-37-6
MF:C18H21N3O4S2
MW:407.507041692734
CID:6079699
PubChem ID:165861111

N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
    • EN300-1167279
    • 2138082-37-6
    • Inchi: 1S/C18H21N3O4S2/c22-21(23)15-1-3-16(4-2-15)27(24,25)20(12-14-5-10-26-13-14)17-11-18(17)6-8-19-9-7-18/h1-5,10,13,17,19H,6-9,11-12H2
    • InChI Key: ARWKQYQALOKNPB-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N(CC1=CSC=C1)C1CC21CCNCC2)(=O)=O

Computed Properties

  • Exact Mass: 407.09734851g/mol
  • Monoisotopic Mass: 407.09734851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 647
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 132Ų
  • XLogP3: 2.4

N-{6-azaspiro[2.5]octan-1-yl}-4-nitro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1167279-2.5g
2138082-37-6
2.5g
$2295.0 2023-05-26
Enamine
EN300-1167279-10.0g
2138082-37-6
10g
$5037.0 2023-05-26
Enamine
EN300-1167279-0.1g
2138082-37-6
0.1g
$1031.0 2023-05-26
Enamine
EN300-1167279-5.0g
2138082-37-6
5g
$3396.0 2023-05-26
Enamine
EN300-1167279-100mg
2138082-37-6
100mg
$1031.0 2023-10-03
Enamine
EN300-1167279-10000mg
2138082-37-6
10000mg
$5037.0 2023-10-03
Enamine
EN300-1167279-500mg
2138082-37-6
500mg
$1124.0 2023-10-03
Enamine
EN300-1167279-5000mg
2138082-37-6
5000mg
$3396.0 2023-10-03
Enamine
EN300-1167279-0.05g
2138082-37-6
0.05g
$983.0 2023-05-26
Enamine
EN300-1167279-0.5g
2138082-37-6
0.5g
$1124.0 2023-05-26

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